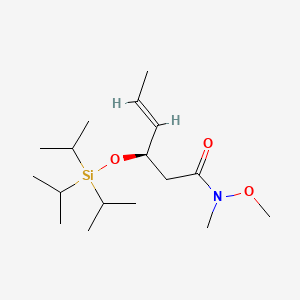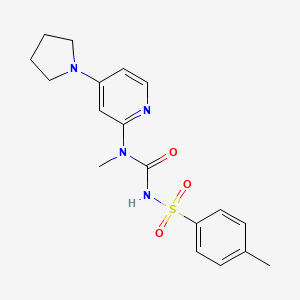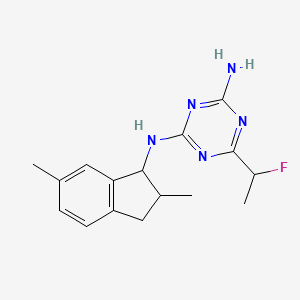
N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H20FN5 and a molecular weight of 301.36 g/mol . This compound is known for its role as a cellulose biosynthesis inhibitor and is a major active component of the herbicide indaziflam .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials typically include 2,6-dimethylindan-1-yl and 1-fluoroethylamine, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents such as chloroform, DMSO, or methanol, and may require specific temperature and pH conditions to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying cellulose biosynthesis inhibition and other chemical processes.
Biology: The compound’s role as a cellulose synthesis inhibitor makes it valuable in biological research, particularly in plant biology and agriculture.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and potential use in drug development.
Industry: As a key component of the herbicide indaziflam, it is widely used in agriculture to control weed growth and improve crop yields
作用機序
The mechanism of action of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of cellulose biosynthesis. This compound targets specific enzymes involved in the synthesis of cellulose, disrupting the formation of the cellulose structure in plant cells. This leads to the inhibition of plant growth and ultimately results in the death of the plant .
類似化合物との比較
Similar Compounds
Indaziflam: A herbicide that contains N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine as a major active component.
Other Triazine Derivatives: Compounds such as atrazine and simazine, which are also used as herbicides but have different chemical structures and mechanisms of action.
Uniqueness
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific configuration and its role as a cellulose biosynthesis inhibitor. Unlike other triazine derivatives, this compound has a distinct molecular structure that allows it to effectively inhibit cellulose synthesis, making it a valuable tool in both scientific research and agricultural applications .
特性
分子式 |
C16H20FN5 |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
2-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22) |
InChIキー |
YFONKFDEZLYQDH-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


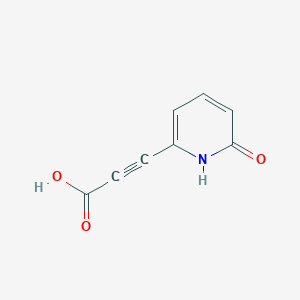
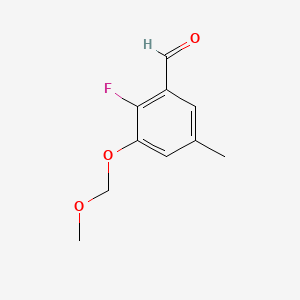

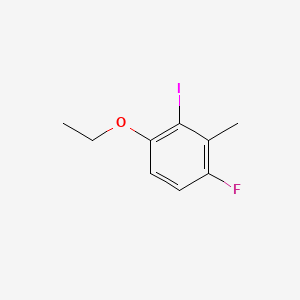
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
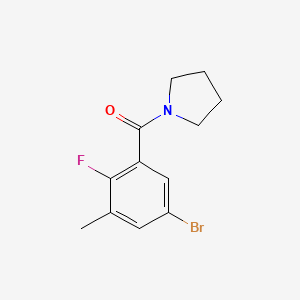
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
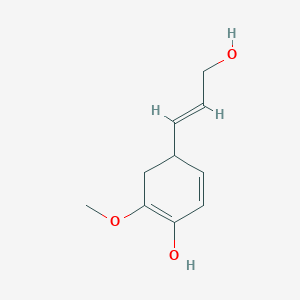

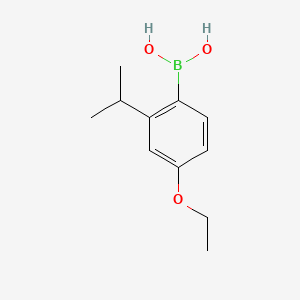
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
